molecular formula C11H12N4O2S B13258232 4-Amino-3-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide

4-Amino-3-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide

Cat. No.: B13258232
M. Wt: 264.31 g/mol
InChI Key: TXBZXVIRZKQPOW-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide is a chemical compound of interest in medicinal chemistry and biochemical research. As a derivative of the sulfonamide class, its core structure is based on a benzenesulfonamide functional group, which is known to be a key pharmacophore in a range of biologically active molecules . Sulfonamides were among the first synthetic antibiotics discovered and have since been found to possess a diverse spectrum of pharmacological activities beyond antibacterial effects, including potential applications as enzyme inhibitors . The specific research value of this analog lies in its structural features; the presence of a methyl group on the benzene ring may be explored to modulate the compound's physicochemical properties, binding affinity, and metabolic stability compared to the parent compound, sulfadiazine . Researchers may investigate this compound as a potential inhibitor of enzymes such as dihydropteroate synthase (DHPS) in microbiological studies or carbonic anhydrase in enzymology research, given that many benzenesulfonamides are known to bind to the zinc ion in the enzyme's active site . It serves as a valuable building block for the synthesis of more complex molecules, such as Schiff bases and other heterocyclic hybrids, for screening against various biological targets . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H12N4O2S

Molecular Weight

264.31 g/mol

IUPAC Name

4-amino-3-methyl-N-pyrimidin-2-ylbenzenesulfonamide

InChI

InChI=1S/C11H12N4O2S/c1-8-7-9(3-4-10(8)12)18(16,17)15-11-13-5-2-6-14-11/h2-7H,12H2,1H3,(H,13,14,15)

InChI Key

TXBZXVIRZKQPOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=CC=N2)N

Origin of Product

United States

Preparation Methods

Procedure

This classical approach involves reacting 4-aminobenzenesulfonamide with a methylating agent and a pyrimidine precursor.

Step Reagents & Conditions Purpose Reference
1 4-Aminobenzenesulfonamide + methylating agent (e.g., methyl iodide) Methylation of amino group
2 N-methylated sulfonamide + 2-chloropyrimidine Nucleophilic substitution to introduce pyrimidine ring
3 Reflux in suitable solvent (e.g., ethanol or acetonitrile) Cyclization and formation of final sulfonamide

This pathway yields 4-Amino-3-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide with high regioselectivity, especially when optimized with catalysts like potassium carbonate.

Key Data & Notes

Method 2: Condensation of Sulfonamide Derivatives with Pyrimidine Precursors

Procedure

This multistep process involves initial synthesis of sulfonamide derivatives, followed by heterocyclic ring formation via condensation reactions.

Step Reagents & Conditions Purpose Reference
1 Sulfanilamide derivatives + cyanoguanidine Formation of sulfonamide biguanide intermediates
2 Cyclocondensation with aldehydes or ketones Formation of heterocyclic rings (pyrimidines)
3 Reflux in ethanol or acetic acid Final ring closure and stabilization

This method emphasizes the formation of N-(pyrimidin-2-yl)benzenesulfonamide through condensation reactions under acidic conditions, often using hydrochloric acid as a catalyst.

Experimental Data

Method 3: One-Pot Synthesis via Multicomponent Reactions

Procedure

Recent advancements favor one-pot reactions that combine sulfonamide, pyrimidine precursors, and methylating agents in a single vessel.

Reagents Conditions Outcome Reference
Sulfanilamide + 2-chloropyrimidine + methyl iodide Reflux in ethanol or acetonitrile Direct synthesis of target compound

This approach simplifies the process, reduces purification steps, and enhances overall yields.

Data Highlights

Notes on Reaction Conditions and Catalysts

Parameter Typical Range Effect Source
Solvent Ethanol, acetonitrile, ethanol-water mixtures Solubility and reaction rate
Catalyst Potassium carbonate, triethylamine Facilitates nucleophilic substitution
Temperature 25°C to reflux Reaction rate and selectivity

Summary Data Table: Comparison of Preparation Methods

Method Reagents Reaction Conditions Yield (%) Advantages Limitations
Sulfonyl chloride route 4-Aminobenzenesulfonamide + methylating agent + 2-chloropyrimidine Reflux, neutral/acidic 65-80 High regioselectivity Multiple steps
Condensation of sulfonamide derivatives Sulfanilamide derivatives + cyanoguanidine + aldehydes Acidic reflux 55-75 Versatile, functional group tolerance Longer reaction times
One-pot multicomponent Sulfanilamide + 2-chloropyrimidine + methylating agent Reflux, solvent optimized 70-85 Simplified, scalable Requires precise control

Chemical Reactions Analysis

4-Amino-3-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-Amino-3-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide, also known as C10H10N4O2S, is a sulfonamide compound with a molecular weight of approximately 250.28 g/mol. It is characterized by a sulfonamide functional group (–SO2–) attached to an amine, along with an amino group (–NH2) and a pyrimidine ring.

Applications

This compound exhibits significant biological activity, primarily as an antibacterial agent. Its versatility makes it valuable in clinical and research settings.

Antibacterial Agent
this compound functions as a competitive inhibitor of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. By inhibiting this enzyme, the compound effectively disrupts bacterial growth and replication, making it useful in treating various bacterial infections.

Anti-inflammatory Properties
Studies indicate that this compound may possess anti-inflammatory properties and could be explored for applications in dermatological conditions.

Drug Interactions
Drug interaction studies indicate that this compound does not significantly inhibit major cytochrome P450 enzymes, suggesting a lower risk of drug-drug interactions when co-administered with other medications.

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide involves the inhibition of dihydropteroate synthetase, an enzyme crucial for the synthesis of folate in bacteria. By inhibiting this enzyme, the compound prevents the formation of dihydrofolate and tetrahydrofolate, which are essential for bacterial DNA synthesis and cell division .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among sulfonamide analogs include substitutions on the benzene ring, pyrimidine ring, and modifications to the sulfonamide linkage. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Benzene/Pyrimidine) Key Properties/Applications Evidence Source
4-Amino-3-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide 3-CH₃ (benzene), H (pyrimidine) Potential antimicrobial/antimycobacterial activity (inferred from analogs)
Sulfametazina (4-amino-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide) H (benzene), 4-CH₃ (pyrimidine) Antibacterial agent; solubility studied in alcohol-water mixtures
Sulfamerazine (4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide) H (benzene), 4,6-(CH₃)₂ (pyrimidine) Enhanced lipophilicity; antimicrobial use
4-{(E)-[(Phenyl)methylidene]amino}-N-(pyrimidin-2-yl)benzene-1-sulfonamide Schiff base (benzene), H (pyrimidine) Improved docking scores with enoyl-ACP reductase (antimycobacterial target)
Bosentan monohydrate (4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl]benzene-1-sulfonamide) Complex substituents (tert-butyl, methoxyphenoxy) Endothelin receptor antagonist; validated UHPLC analysis
HV9 (4-methyl-N-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}carbamoyl)benzene-1-sulfonamide) 4-CH₃ (benzene), CF₃-pyrimidine-piperidine Increased lipophilicity; HIV-1 reverse transcriptase inhibition
Key Observations:
  • Substituent Position : The 3-methyl group on the benzene ring in the target compound distinguishes it from sulfametazina/sulfamerazine, where methyl groups are on the pyrimidine. This difference likely alters electronic effects and steric interactions, impacting solubility and target binding .
  • Schiff Base Derivatives: Compounds with modified amino groups (e.g., phenylmethylene) exhibit enhanced antimycobacterial activity due to improved hydrogen bonding and arene-arene interactions with enzymes .
  • Complex Derivatives : Bosentan and HV9 demonstrate how bulky or electron-withdrawing groups (e.g., CF₃) enhance specificity for targets like endothelin receptors or viral enzymes .

Physicochemical and Analytical Data

  • Solubility: Sulfametazina’s solubility in alcohol-water mixtures (e.g., 40–60% methanol) is well-documented, while the target compound’s 3-methyl group may reduce aqueous solubility due to increased hydrophobicity .
  • Crystallinity : Co-crystals of sulfamerazine with benzoic acid () reveal that substituents influence hydrogen-bonding networks. The 3-methyl group in the target compound may similarly affect crystal packing and stability .
  • Analytical Methods : Bosentan’s validated UHPLC method (LOD ≤0.1 µg/mL) highlights the necessity of robust analytical techniques for complex sulfonamides, applicable to the target compound for quality control .

Biological Activity

4-Amino-3-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide, commonly referred to as sulfadiazine, is a sulfonamide antibiotic known for its bacteriostatic properties. This compound is part of a larger class of sulfonamides that inhibit bacterial growth by interfering with folate synthesis. This article explores the biological activity of this compound, including its mechanisms, pharmacokinetics, and therapeutic applications.

The chemical formula for this compound is C10H10N4O2S, with a molecular weight of 250.28 g/mol. The compound is characterized by the following properties:

PropertyValue
CAS Number68-35-9
Boiling PointNot specified
Log P (Octanol-Water)0.31
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2
GI AbsorptionHigh
BBB PermeantNo

The primary mechanism of action for this compound involves the competitive inhibition of dihydropteroate synthase, an enzyme critical in the bacterial folate synthesis pathway. By mimicking para-aminobenzoic acid (PABA), the compound effectively disrupts the synthesis of folate, leading to impaired nucleic acid synthesis and ultimately bacterial cell death.

Biological Activity and Efficacy

Research indicates that sulfadiazine exhibits a broad spectrum of antimicrobial activity against various gram-positive and gram-negative bacteria. Its effectiveness can be influenced by several factors, including:

  • Bacterial Resistance : Many strains have developed resistance mechanisms against sulfonamides, necessitating ongoing research into combination therapies or novel derivatives.
  • Synergistic Effects : Studies have shown that combining sulfadiazine with other antibiotics can enhance its efficacy against resistant strains.

Case Studies

  • Antimicrobial Activity : A study demonstrated that sulfadiazine effectively reduced the growth rates of Escherichia coli and Staphylococcus aureus, highlighting its potential in treating infections caused by these pathogens .
  • Cardiovascular Effects : Research involving isolated rat heart models indicated that derivatives like 4-(2-aminoethyl)-benzenesulfonamide could decrease coronary resistance and perfusion pressure, suggesting potential cardiovascular applications .
  • Pharmacokinetics : The pharmacokinetic profile of sulfadiazine shows an absorption rate of approximately 60-80%, with hepatic metabolism leading to various metabolites, including N-acetyl sulfapyridine .

Pharmacokinetic Parameters

Understanding the pharmacokinetics of sulfadiazine is crucial for optimizing its therapeutic use. Key parameters include:

ParameterValue
Absorption Rate60% - 80%
Half-Life6 - 14 hours
MetabolismHepatic

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